
(R)-N-Fmoc-2,2-dimethyloxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino acid derivative with the Fmoc group, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the oxazolidine ring can produce amines or alcohols.
Scientific Research Applications
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis where the Fmoc group serves as a protecting group for amino acids.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with enzymes and proteins, inhibiting their activity or altering their function. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: is similar to other Fmoc-protected amino acids and oxazolidine derivatives.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Oxazolidinone: A related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid lies in its combination of the Fmoc group and the oxazolidine ring, which provides specific reactivity and stability. This makes it particularly useful in applications where both protecting group stability and ring structure are important.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
InChI Key |
RGGJQFWYGIRJKS-GOSISDBHSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
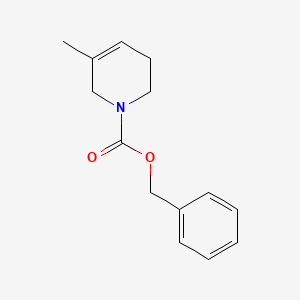
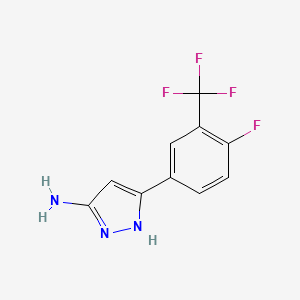
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
amine](/img/structure/B13482294.png)

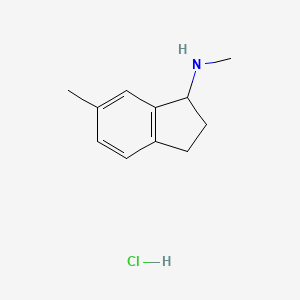
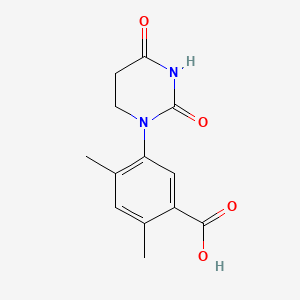

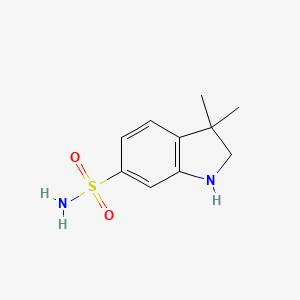

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
